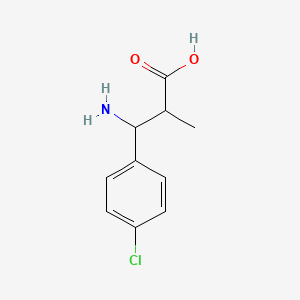![molecular formula C7H8F3NO2 B12273942 2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12273942.png)
2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-{3-hydroxybicyclo[111]pentan-1-yl}acetamide is a synthetic organic compound with the molecular formula C7H8F3NO2 It is characterized by the presence of a trifluoromethyl group, a hydroxybicyclo[111]pentane moiety, and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of suitable precursors under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation of the bicyclo[1.1.1]pentane core using appropriate reagents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group, if present, can be reduced back to the hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluor-N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: Die Verbindung kann zur Untersuchung von Enzym-Substrat-Interaktionen und als Sonde in biochemischen Assays verwendet werden.
Industrie: Die Verbindung kann aufgrund ihrer einzigartigen strukturellen Merkmale bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2,2,2-Trifluor-N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Trifluormethylgruppe kann die Lipophilie und metabolische Stabilität der Verbindung verbessern, während die Hydroxybicyclo[1.1.1]pentan-Einheit ihre Bindungsaffinität zu Zielproteinen beeinflussen kann. Die Acetamidgruppe kann an Wasserstoffbrückenbindungen beteiligt sein und die biologische Aktivität der Verbindung weiter modulieren.
Ähnliche Verbindungen:
2,2,2-Trifluor-N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)propionamid: Ähnliche Struktur mit einer Propionamidgruppe anstelle einer Acetamidgruppe.
2,2,2-Trifluor-N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)butyramid: Ähnliche Struktur mit einer Butyramidgruppe anstelle einer Acetamidgruppe.
Einzigartigkeit: 2,2,2-Trifluor-N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)acetamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere physikalisch-chemische Eigenschaften und Reaktivität verleihen. Das Vorhandensein der Trifluormethylgruppe erhöht seine Stabilität und Lipophilie, während die Hydroxybicyclo[1.1.1]pentan-Einheit eine starre und kompakte Struktur bietet. Die Acetamidgruppe ermöglicht vielseitige chemische Modifikationen, was diese Verbindung zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen macht.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxybicyclo[1.1.1]pentane moiety can influence its binding affinity to target proteins. The acetamide group can participate in hydrogen bonding interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}propionamide: Similar structure with a propionamide group instead of an acetamide group.
2,2,2-Trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness: 2,2,2-Trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxybicyclo[1.1.1]pentane moiety provides a rigid and compact structure. The acetamide group allows for versatile chemical modifications, making this compound a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C7H8F3NO2 |
|---|---|
Molekulargewicht |
195.14 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetamide |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)4(12)11-5-1-6(13,2-5)3-5/h13H,1-3H2,(H,11,12) |
InChI-Schlüssel |
UOIUDAQSSVBLEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


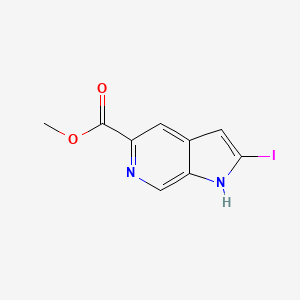
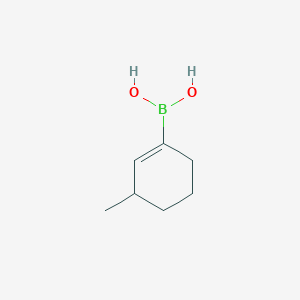
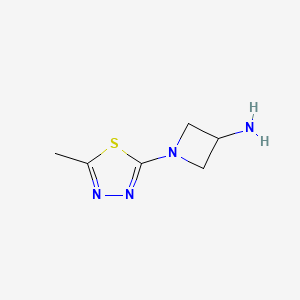
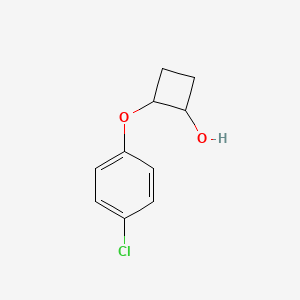
![1-(5-Chlorothiophen-2-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273882.png)
![6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12273887.png)
![5-Chloro-6-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12273893.png)
![2,5-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12273894.png)
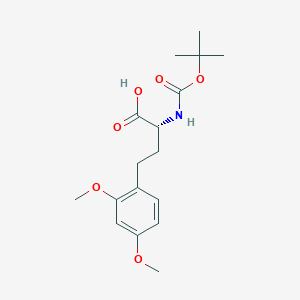
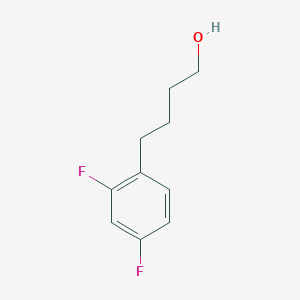
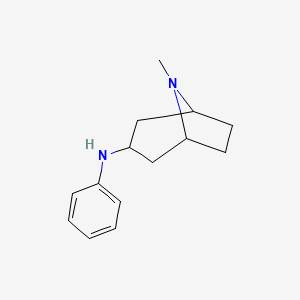

![1-(3,4-Dihydroxyphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12273928.png)
